2-(4-BUTOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
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Overview
Description
2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one is a complex organic compound that belongs to the class of benzo[a]phenanthridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-butoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and oxidation steps to form the benzo[a]phenanthridinone core structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[a]phenanthridinone derivatives, which may exhibit different chemical and physical properties based on the nature of the substituents introduced.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-5-(4-butoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one: A similar compound with reversed substituent positions.
2-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one: A compound with an ethoxy group instead of a butoxy group.
2-(4-Butoxyphenyl)-5-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one: A compound with both butoxy and ethoxy groups.
Uniqueness
The uniqueness of 2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one lies in its specific substituent pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33NO3/c1-3-4-19-38-27-16-9-22(10-17-27)25-20-29-32-28-8-6-5-7-23(28)13-18-30(32)35-34(33(29)31(36)21-25)24-11-14-26(37-2)15-12-24/h5-18,25,34-35H,3-4,19-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEJMDOIWKHPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3=C(C(NC4=C3C5=CC=CC=C5C=C4)C6=CC=C(C=C6)OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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